Sodium persulfate

Beschreibung

Eigenschaften

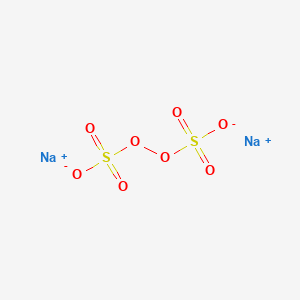

IUPAC Name |

disodium;sulfonatooxy sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQMHPLRPQMAMX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2S2O8, Na2O8S2 | |

| Record name | SODIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium persulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_persulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029698 | |

| Record name | Sodium persulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium persulfate appears as a white crystalline solid. Very irritating to skin and eyes. May be toxic by skin absorption. Used as a bleaching agent., Dry Powder; Pellets or Large Crystals, White, solid; [Merck Index] Hygroscopic; [CHEMINFO] White odorless crystalline solid; [MSDSonline], WHITE CRYSTALS OR POWDER., White crystalline solid. | |

| Record name | SODIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium persulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1019 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Solubility in water, g/100ml at 20 °C: 55.6 | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 g/cm³ | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.1 | |

| Record name | SODIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1019 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

7775-27-1 | |

| Record name | SODIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydisulfuric acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium persulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium peroxodisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J49FYF16JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1019 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Sodium Persulfate: Structural Dynamics and Mechanistic Applications

Executive Summary

Sodium Persulfate (

Molecular Architecture & Crystallography

The reactivity of sodium persulfate is encoded in its solid-state structure. Unlike its ammonium counterpart, which is often monoclinic, sodium persulfate crystallizes in a triclinic system.[1] This structural nuance impacts its lattice energy and solubility profile, making it the preferred cation for applications sensitive to ammonia interference (e.g., specific protein sequencing or copper etching where amine complexes are undesirable).[1]

Crystallographic Parameters

-

Formula:

-

Space Group:

(No. 2)[1] -

Lattice Arrangement: The structure consists of layers of peroxodisulfate anions (

) aligned parallel to the (011) plane, partitioned by corrugated layers of -

Coordination: Each

center is coordinated by six oxygen atoms in a distorted octahedral geometry.[1]

Bond Dynamics (The "Trigger")

The functional core of the molecule is the peroxydisulfate anion. The lability of the central oxygen-oxygen bond is the primary driver for its radical activity.

-

O-O Bond Length: ~1.476 Å.[1][4] This bond is significantly longer and weaker than typical covalent bonds, requiring relatively low activation energy to undergo homolytic cleavage.[1]

-

S-O (Terminal): ~1.44 Å (Stabilized by resonance with the sulfur atom).[1]

[1]

Physicochemical Profile

For experimental design, understanding the redox potential difference between the parent anion and the generated radical is critical. The radical is a significantly stronger oxidant, capable of attacking stable aromatic rings.

Key Data Summary

| Property | Value | Notes |

| Molar Mass | 238.10 g/mol | Anhydrous form |

| Solubility ( | ~55.6 g/100 mL (20°C) | Highly soluble; endothermic dissolution |

| Density | 2.60 g/cm³ | Solid state |

| 2.01 V | ||

| ~2.60 V | ||

| Decomposition Temp | >180°C | Thermal runaway risk |

Mechanistic Dynamics: Radical Generation

The utility of sodium persulfate in synthesis and polymerization is governed by the kinetics of the sulfate radical (

Thermal Activation Pathway

Upon heating (typically 40°C–80°C), the O-O bond undergoes homolytic cleavage.[1]

Activation Energy ( )

The activation energy for this decomposition is pH-dependent.[1][5]

-

Acidic/Neutral pH:

.[1] The reaction is slower but steady. -

Alkaline pH:

drops significantly (to

[1][7][8]

Experimental Protocols

Protocol A: High-Purity Recrystallization

Context: Commercial sodium persulfate often degrades into sodium sulfate and sodium bisulfate upon storage.[1] For kinetic studies or sensitive polymerizations, recrystallization is mandatory to ensure stoichiometric accuracy.[1]

-

Dissolution: Dissolve technical grade

in distilled water at 30°C to create a saturated solution. Do not exceed 40°C to prevent thermal decomposition. -

Filtration: Filter through a 0.22 µm membrane to remove insoluble particulates.[1]

-

Precipitation: Slowly add an equal volume of ice-cold ethanol while stirring. Sodium persulfate is sparingly soluble in ethanol, forcing precipitation.[1]

-

Collection: Filter the white crystals under vacuum.

-

Drying: Wash with cold ethanol and dry in a vacuum desiccator over

. Avoid oven drying. -

Validation: Verify purity via iodometric titration (Active Oxygen content > 6.6%).

Protocol B: Elbs Persulfate Oxidation

Context: This reaction converts phenols to para-diphenols (hydroquinones).[1] It is a classic demonstration of the sulfate radical's electrophilic attack on electron-rich aromatic rings.

Mechanism:

-

Phenol is deprotonated by base to form a phenoxide ion (highly activated ring).[1]

-

Persulfate attacks the para-position (or ortho if para is blocked) via nucleophilic displacement on the peroxide oxygen.[1]

-

The intermediate sulfate ester is hydrolyzed under acidic conditions to yield the diphenol.[6]

Step-by-Step Workflow:

-

Preparation: Dissolve 0.1 mol of Phenol in 100 mL of 10% NaOH (2.5 M). Cool to 10°C.[1]

-

Addition: Dissolve 0.1 mol of

in 100 mL water. Add this dropwise to the phenoxide solution over 30 minutes. Crucial: Maintain temp < 20°C to prevent radical-radical termination side reactions. -

Digestion: Allow the mixture to stand for 12–24 hours at room temperature. The solution will darken.

-

Workup (Acidification): Acidify with concentrated HCl to pH < 1. This hydrolyzes the intermediate sulfate ester.[6]

-

Extraction: Extract with ether/ethyl acetate to isolate the hydroquinone product.

Safety & Handling (The Oxidizer Hazard)

Sodium persulfate is a Class 5.1 Oxidizer.[1][7] It is not flammable itself but releases oxygen upon decomposition, which intensifies existing fires.[1]

-

Incompatibility: Violent reactions occur with reducing agents, powdered metals (Al, Mg), and strong bases.[1]

-

Sensitization: It is a known respiratory and skin sensitizer.[1][7] "Persulfate asthma" is a documented occupational risk.[1] All handling must occur in a fume hood with nitrile gloves.[1]

-

Storage: Store below 25°C in a dry area. High humidity catalyzes hydrolysis to sulfuric acid, which autocatalyzes further decomposition.[1]

References

-

WebQC. (2025). Sodium persulfate (Na2S2O8) properties: Molecular Geometry and Electronic Structure.[1] Retrieved from [Link][1]

-

Allan, D. R. (2002).[1] Sodium peroxodisulfate: Crystal Structure and Bond Lengths.[1] Acta Crystallographica Section E. Retrieved from [Link]

-

Behrman, E. J. (2006).[1] The Elbs Persulfate Oxidation.[6][8][9] Organic Reactions.[1][6][9][10] Wiley Online Library.[1] Retrieved from [Link]

-

Liang, C., et al. (2008).[1] Persulfate oxidation of trichloroethylene with and without iron activation. Chemosphere.[1] Retrieved from [Link]

Sources

- 1. Ammonium persulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sodium persulfate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. Sodium Persulfate | Na2S2O8 | CID 62655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. allaboutchemistry.net [allaboutchemistry.net]

- 9. askfilo.com [askfilo.com]

- 10. researchgate.net [researchgate.net]

Sodium Persulfate: Physicochemical Architectures and Radical Kinetics in Drug Discovery

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Persulfate (SPS),

Part 1: Physicochemical Profile[1][2]

The efficacy of SPS in experimental protocols is dictated by its solubility thermodynamics and solid-state stability. Unlike its ammonium counterpart, SPS is non-hygroscopic, offering superior mass-balance precision in quantitative assays.

Table 1: Critical Physicochemical Properties

| Property | Value | Context for Application |

| Formula Mass | 238.10 g/mol | Stoichiometric calculations for molar dosing. |

| Crystal Structure | Triclinic / Monoclinic | High lattice energy contributes to solid-state stability. |

| Density | 2.59 g/cm³ | Relevant for solid-dispersion modeling. |

| Solubility (20°C) | ~55.6 g / 100 mL | High solubility allows for concentrated stock solutions (approx. 2.3 M). |

| Redox Potential ( | 2.01 V (vs. SHE) | Strong two-electron oxidant; kinetically slow without activation. |

| Redox Potential ( | ~2.6 V (vs. SHE) | The active species generated post-activation; diffusion-controlled reactivity. |

| Decomposition Temp. | ~180°C | Thermal runaway risk; dictates maximum safe drying temperatures. |

| pH of 1% Solution | 3.5 – 5.0 | Acidic nature requires buffering for pH-sensitive substrates. |

Solubility & Thermodynamics

SPS exhibits a positive enthalpy of solution. While highly soluble, the dissolution process is endothermic, causing a localized temperature drop that can retard reaction kinetics if not equilibrated.

-

Operational Insight: When preparing stock solutions (>1 M), allow 30 minutes for thermal equilibration to ambient temperature to ensure reproducible radical generation rates.

Part 2: Mechanistic Chemistry & The Activation Engine

The utility of SPS relies on the cleavage of the central O-O bond (

The Radical Cascade

In standard state, the persulfate anion (

Activation Pathways:

-

Thermal:

(First-order kinetics). -

Transition Metal (

):-

Note:

and

-

Diagram 1: Radical Activation and Reaction Pathways

The following diagram maps the transformation of the stable anion into the reactive radical and its subsequent divergent pathways: productive oxidation vs. non-productive scavenging.

Caption: Kinetic pathway of SPS activation showing the bifurcation between productive substrate oxidation and non-productive scavenging events.

Part 3: Synthetic Utility in Pharma

SPS is not merely an oxidant; it is a reagent for Late-Stage Functionalization (LSF) .

C-H Activation and Functionalization

The sulfate radical is electrophilic, making it adept at abstracting hydrogen atoms from C-H bonds, particularly in heterocycles common in medicinal chemistry (e.g., quinolines, pyridines).

-

Mechanism:

abstracts a hydrogen atom to form -

Application: Synthesis of diapocynin from apocynin involves oxidative coupling mediated by sulfate radicals, often using iron salts as initiators to lower the activation temperature.

Miniscule-Scale Polymerization (Drug Delivery)

In the formulation of hydrogel-based drug delivery systems, SPS is used to initiate the polymerization of acrylamide or N-isopropylacrylamide (NIPAM).

-

Critical Control: Unlike bulk synthesis, pharmaceutical hydrogels require low residual monomer levels. The high redox potential of SPS ensures high conversion rates (>99%) when paired with TEMED (tetramethylethylenediamine) as a redox accelerator.

Part 4: Experimental Protocol: Iodometric Purity Assay

Trustworthiness Statement: This protocol is self-validating because it relies on a stoichiometric titration where the endpoint is visually distinct (blue to colorless). Any interference (e.g., metal contamination) typically accelerates decomposition, leading to a lower-than-expected titer, thus "failing safe."

Objective: Determine the % purity of raw Sodium Persulfate material.

Reagents

-

Potassium Iodide (KI): Excess reagent (must be free of iodates).

-

Sodium Thiosulfate (

): 0.1 N Standardized Solution. -

Starch Indicator: 1% w/v aqueous solution.

-

Acid Catalyst: dilute Sulfuric Acid (

).

Protocol Workflow

-

Dissolution: Weigh ~0.25 g of SPS sample (precision

mg) into a 250 mL Erlenmeyer flask. Add 50 mL deionized water. -

Acidification: Add 5 mL of 2.5 M

. -

Iodine Liberation: Add 2 g of solid KI. Swirl to dissolve.

-

Reaction:

-

Wait Time: Seal flask and store in the dark for 15 minutes. (Crucial: Light induces side-reactions of iodide).

-

-

Titration: Titrate the liberated iodine (

) with 0.1 N Thiosulfate until the solution turns pale yellow. -

Endpoint: Add 2 mL starch indicator (solution turns dark blue).[1] Continue titrating dropwise until the blue color just disappears (colorless).

Diagram 2: Iodometric Assay Workflow

Caption: Step-by-step workflow for the iodometric determination of SPS purity, ensuring stoichiometric accuracy.

Calculation

- : Volume of Thiosulfate (mL)

- : Normality of Thiosulfate

- : Molecular Weight of SPS (238.10 g/mol )[2]

- : Weight of Sample (g)

-

The factor "2" accounts for the stoichiometry (1 mol SPS liberates 1 mol

, which consumes 2 mol Thiosulfate).[1]

Part 5: Stability & Safety

Incompatibility Matrix

SPS is a potent oxidizer.[2][3][4][5][6][7][8] It is incompatible with:

-

Reducing Agents: Violent reaction.

-

Organic Solvents: Risk of fire/explosion if mixed dry.

-

Heavy Metals (Fe, Cu, Pb): Catalytic decomposition. Even trace amounts (ppm) can lower the decomposition temperature significantly (SADT).

Storage Protocol

-

Temperature: Store below 25°C. Above 60°C, self-accelerating decomposition can occur.

-

Humidity: Keep relative humidity < 50%. While non-hygroscopic, surface moisture can initiate hydrolysis to peroxymonosulfate (Caro's acid), which is far less stable.

References

-

Sodium persulfate - Sciencemadness Wiki . Sciencemadness.org. Available at: [Link]

-

Sodium persulfate properties: Phase Behavior and Thermodynamic Properties . WebQC.org. Available at: [Link]

-

Persulfate-Based Advanced Oxidation: Critical Assessment . Environmental Science & Technology (ACS).[9] Available at: [Link]

-

Iodometric Method for Determination of Persulfates . Analytical Chemistry. Available at: [Link]

-

Sodium Persulfate Technical Data Sheet . United Initiators.[10] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. webqc.org [webqc.org]

- 3. akkim.com.tr [akkim.com.tr]

- 4. Sodium persulfate - Wikipedia [en.wikipedia.org]

- 5. products.evonik.com [products.evonik.com]

- 6. active-oxygens.evonik.com [active-oxygens.evonik.com]

- 7. Sodium persulfate CAS#: 7775-27-1 [m.chemicalbook.com]

- 8. Sodium persulfate | 7775-27-1 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

Technical Guide: Solubility & Stability Profile of Sodium Persulfate (Na₂S₂O₈)

[1]

Executive Summary

Sodium Persulfate (SPS) is a premier stoichiometric oxidant used extensively in polymerization initiation, printed circuit board (PCB) etching, and In Situ Chemical Oxidation (ISCO) for environmental remediation.[1] Its utility is defined by a high aqueous solubility that exhibits strong temperature dependence, contrasted by a critical incompatibility with most organic solvents.[1]

This guide addresses a common misconception in process development: the search for organic solubility. While SPS is technically "slightly soluble" in polar organics like methanol, the thermodynamic instability of such mixtures renders them hazardous. This document details the physicochemical boundaries of SPS, providing validated protocols for quantification and safe handling in aqueous and mixed-solvent systems.

Aqueous Solubility & Thermodynamics

Water is the only thermodynamically stable carrier for Sodium Persulfate. The dissolution process is endothermic, resulting in a significant solubility increase as temperature rises.

Solubility Data

The following data represents the saturation limit of Na₂S₂O₈ in distilled water at standard atmospheric pressure.

Table 1: Aqueous Solubility of Sodium Persulfate vs. Temperature

| Temperature (°C) | Solubility ( g/100g H₂O) | Concentration (wt %) |

| 10 | 48.0 | 32.4% |

| 20 | 55.6 | 35.7% |

| 25 | 73.0 | 42.2% |

| 30 | 78.0 | 43.8% |

| 40 | 82.0 | 45.1% |

| 50 | 86.0 | 46.2% |

| 60 | 90.0 | 47.4% |

Data synthesized from technical datasheets [1, 3]. Note: Values >60°C are theoretical due to rapid thermal decomposition.

Hydrolysis and Stability

Aqueous solutions of SPS are not inert. They undergo hydrolysis, a process accelerated by heat and low pH.[1] This instability is the mechanism of action for radical generation but poses a shelf-life challenge for prepared solutions.

Mechanism:

-

Homolytic Cleavage:

(Radical formation)[1] -

Acid-Catalyzed Hydrolysis:

(Decomposes to Caro’s Acid

The following diagram illustrates the divergent pathways of SPS in water based on environmental conditions.

Figure 1: Reaction pathways of Sodium Persulfate in aqueous environments. Note the distinction between radical generation (desired) and acid hydrolysis (often undesired decomposition).[1]

Organic Solvent Compatibility: The "Solubility" Myth

Researchers often seek to dissolve SPS in organic solvents for specific synthetic steps. This is generally unsafe. While limited solubility exists in polar protic solvents, the high oxidation potential of the persulfate anion (

Table 2: Organic Solvent Compatibility Matrix

| Solvent Class | Representative | Solubility Profile | Safety/Stability Risk |

| Polar Protic | Methanol, Ethanol | Slightly Soluble (< 2%) | HIGH. Oxidizes alcohol to aldehyde/acid.[1] Exothermic risk. |

| Polar Aprotic | Acetone | Slightly Soluble | MODERATE. Can induce polymerization or oxidation.[1] |

| Polar Aprotic | DMSO, DMF | Soluble | EXTREME. Violent decomposition possible.[1] Do not mix. |

| Non-Polar | Hexane, Toluene | Insoluble | Low reactivity due to phase separation, but no utility.[1] |

Critical Insight: If a co-solvent system is required (e.g., for organic substrate oxidation), use a Water:Acetonitrile or Water:tert-Butanol mixture.[1] These solvents are relatively resistant to radical attack compared to primary alcohols [2].

Validated Analytical Protocol: Iodometric Titration

To verify the concentration of SPS in a stock solution or monitor its consumption during a reaction, Iodometric Titration is the gold standard.[2] This protocol relies on the quantitative oxidation of iodide (

Principle

Reagents

-

Titrant: 0.1 N Sodium Thiosulfate (

).[1] -

Acid Catalyst: 6N Sulfuric Acid (

) or dilute Acetic Acid.[1] -

Iodide Source: Potassium Iodide (KI) crystals or 10% solution.[1][2]

-

Indicator: 1% Starch solution (freshly prepared).

Step-by-Step Workflow

Figure 2: Self-validating iodometric titration workflow for Sodium Persulfate quantification.

Calculation:

Implications for Applications

Polymerization (Emulsion vs. Solution)

Because SPS is insoluble in most monomers (styrene, acrylates), it is strictly used for emulsion polymerization or aqueous solution polymerization.[1] It initiates the reaction in the aqueous phase; the sulfate radical then captures a monomer molecule and enters the micelle (emulsion) to propagate the chain.

-

Protocol Note: Degas water with Nitrogen prior to SPS addition. Oxygen acts as a radical scavenger, inhibiting initiation.[1]

Environmental Remediation (ISCO)

In ISCO, SPS is injected into groundwater to destroy organic contaminants.[1]

-

Activation: Native ground temperature is usually insufficient for rapid reaction. SPS is often "activated" using chelated Iron (Fe-EDTA), alkaline conditions (pH > 10), or heat.[1]

-

Solubility Limit: While solubility is high (73g/100g), field injections are typically capped at 20-100 g/L to prevent density-driven sinking of the oxidant plume, which would bypass the target contaminant zone [4].[1]

References

-

Evonik Active Oxygens. (2021).[1] Persulfates: Technical Information & Solubility Data. Retrieved from

-

Liang, C., & Su, H. W. (2009).[1] Identification of Sulfate and Hydroxyl Radicals in Thermally Activated Persulfate. Industrial & Engineering Chemistry Research.

-

PubChem. (n.d.).[1][3] Sodium Persulfate Compound Summary. National Center for Biotechnology Information. Retrieved from [1]

-

ITRC (Interstate Technology & Regulatory Council). (2005).[1] Technical and Regulatory Guidance for In Situ Chemical Oxidation of Contaminated Soil and Groundwater. Retrieved from [1]

-

Kolthoff, I. M., & Belcher, R. (1957).[1] Volumetric Analysis III: Iodometric Titrations. Interscience Publishers. (Standard Protocol Source).[1]

Methodological & Application

Application Note: Sodium Persulfate (SPS) as a Radical Initiator for Emulsion Polymerization

[1]

Abstract

This application note provides a comprehensive technical guide on utilizing Sodium Persulfate (SPS) as a primary water-soluble radical initiator in emulsion polymerization.[1] It covers the mechanistic pathways of thermal and redox decomposition, critical process parameters (pH, temperature, ionic strength), and detailed experimental protocols for synthesizing monodisperse latex particles. This guide is designed for researchers aiming to optimize particle size distribution, molecular weight, and colloidal stability.[1]

Introduction & Chemical Basis

Sodium Persulfate (

Key Advantages[2][3][4]

-

Water Solubility: High solubility (

at -

Anionic Stabilization: The sulfate end-groups (

) imparted to the polymer chains provide permanent electrostatic repulsion, enhancing latex stability without excessive surfactant.[1] -

Cost-Efficiency: Significantly more economical than functionalized azo-initiators.[1]

Mechanistic Insight

The efficiency of SPS relies on the homolytic scission of the peroxy oxygen-oxygen bond.[1] This process can be driven thermally or via redox coupling.[2]

Thermal Decomposition Pathway

At temperatures above

Crucial Mechanistic Note: The sulfate radical is highly electrophilic.[1] It reacts with water-soluble monomer units (M) to form oligoradicals (

Redox Decomposition Pathway

For heat-sensitive substrates or low-temperature polymerization (

Visualization of Initiation Pathways[2]

Figure 1: Mechanistic pathways for Sodium Persulfate decomposition and particle nucleation.

Critical Process Parameters

Temperature & Half-Life

SPS decomposition follows first-order kinetics dependent on temperature.[1] Precise temperature control is vital for maintaining a steady radical flux.

Table 1: SPS Half-Life (

| Temperature ( | Half-Life ( | Application Context |

| Too slow for thermal; requires Redox. | ||

| Standard for slow, controlled growth. | ||

| Optimal balance for most styrenics/acrylics. | ||

| Fast reaction; risk of exotherm runaway. |

The pH Effect (The "Hidden" Variable)

This is the most common source of failure.

-

Neutral/Basic (pH 7-9): Favors radical formation (

).[1] -

Acidic (pH < 3): Favors acid-catalyzed hydrolysis to bisulfate (

) and oxygen.[1] This is a non-radical dead end. -

Self-Acidification: The decomposition of SPS generates protons (

).[1] Without a buffer, the pH will drop during polymerization, stalling the reaction. -

Recommendation: Always use a buffer (Sodium Bicarbonate,

) at 0.5 – 1.0 molar equivalent to SPS.[1]

Experimental Protocols

Protocol A: Thermal Initiation (Standard Styrene/Acrylic)

Target: 100-150 nm monodisperse particles.

Reagents:

-

Monomer: Styrene (purified, inhibitor removed) - 20.0 g

-

Water: DI Water (degassed) - 80.0 g

-

Surfactant: Sodium Dodecyl Sulfate (SDS) - 0.5 g

-

Initiator: Sodium Persulfate (SPS) - 0.1 g

-

Buffer: Sodium Bicarbonate - 0.05 g

Workflow:

-

Reactor Setup: Use a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer (250-300 RPM).

-

Degassing (Critical): Charge water, surfactant, and buffer.[1] Purge with

for 30 minutes. Reason: -

Heating: Raise temperature to

under continuous stirring. -

Monomer Addition: Add monomer. Allow 10 minutes for emulsification (formation of monomer-swollen micelles).

-

Initiation: Dissolve SPS in 2 mL of degassed water. Inject into the reactor.

-

Polymerization: Maintain

for 6-8 hours. -

Termination: Cool to room temperature and filter through cheesecloth to remove coagulum.

Protocol B: Redox Initiation (Low Temperature)

Target: Functionalized particles or encapsulation of heat-sensitive drugs.

Reagents:

-

Same as Protocol A, but replace Buffer with Redox Pair.

-

Oxidant: SPS - 0.1 g

-

Reductant: Sodium Metabisulfite (SMBS) - 0.08 g

Workflow:

-

Setup: Same as Protocol A.

-

Temperature: Heat to

only. -

Feed Strategy:

-

Add Monomer and SPS (Oxidant) to the reactor first.

-

Dissolve SMBS (Reductant) in water and feed it slowly (dropwise) over 1 hour.

-

Reasoning: Controlling the reductant concentration controls the rate of radical generation (radical flux), preventing "dead" periods.

-

Experimental Logic Flow

Figure 2: Step-by-step workflow for emulsion polymerization.[3][1][4][5]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Long Induction Period | Dissolved Oxygen | Increase |

| Low Conversion | pH Drift (Acidic) | Increase buffer ( |

| Coagulum Formation | Ionic Strength too high | Reduce SPS/Buffer concentration; SPS contributes to ionic strength ( |

| Broad Particle Size | Nucleation Period too long | Add SPS as a single "shot" rather than feeding it; ensure temperature is stable before addition. |

References

-

Kolthoff, I. M., & Miller, I. K. (1951).[1][6] The Chemistry of Persulfate.[1][7][6][8] I. The Kinetics and Mechanism of the Decomposition of the Persulfate Ion in Aqueous Medium. Journal of the American Chemical Society.[1][7]

-

Odian, G. (2004).[1] Principles of Polymerization (4th Ed.).[1] Wiley-Interscience.[1] (Chapter 4: Emulsion Polymerization).

-

Fitch, R. M., & Tsai, C. H. (1971).[1] Particle formation in polymer colloids, III: Prediction of the number of particles by a homogeneous nucleation theory. Polymer Colloids.[1]

-

Sigma-Aldrich. (2023).[1] Sodium Persulfate Safety Data Sheet (SDS).[9]

Sources

- 1. products.evonik.com [products.evonik.com]

- 2. Emulsion polymerization - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. santos.com [santos.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. akkim.com.tr [akkim.com.tr]

Application Note: Sodium Persulfate as a High-Efficiency Oxidative Bleaching Agent

Abstract

Sodium Persulfate (

Mechanistic Principles & Radical Kinetics

The Activation Pathway

The efficacy of sodium persulfate lies in its activation energy. In its ground state, the peroxydisulfate anion is a strong oxidant, but its reaction kinetics are slow. To achieve rapid bleaching (decolorization of melanin or degradation of starch sizing), the O-O bond must be cleaved to generate radical species.

Key Reaction Pathways:

-

Thermal/Alkaline Activation: Under alkaline conditions (pH > 9.0) or heat (>60°C), the persulfate ion homolytically cleaves.

-

Radical Interconversion: In high pH environments (typical of hair bleach with ammonia), the sulfate radical can react with hydroxide ions to generate hydroxyl radicals (

), creating a dual-oxidant system.

Target Interaction (Chromophores & Matrix)

-

Melanin (Hair): The radicals attack the conjugated double bonds of eumelanin and pheomelanin, solubilizing the pigment granules.

-

Starch (Textiles): The radicals cleave the glycosidic linkages in starch sizing agents, rendering them water-soluble for removal (desizing).

Mechanistic Visualization

The following diagram illustrates the activation cascade and competitive reaction pathways.

Figure 1: Reaction cascade showing the generation of sulfate and hydroxyl radicals and their subsequent attack on target substrates vs. side reactions.

Cosmetic Application: Hair Bleaching[2][3][5][6][7]

In cosmetic R&D, sodium persulfate is rarely used alone. It functions as an oxidative booster in powder bleaches, mixed with ammonium persulfate and potassium persulfate to modulate solubility and reaction speed.

Formulation Logic

-

Role: Provides the "kick" to lift natural pigment beyond the 3-4 levels achievable by

alone. -

The pH Factor: Requires an alkaline environment (pH 9.5–10.5) usually provided by silicates, carbonates, or ammonia.

-

Stoichiometry: The reaction is not catalytic; persulfate is consumed. Sufficient molar excess is required relative to the melanin density.

Standardized Experimental Protocol (In-Vitro)

Objective: Evaluate lifting efficiency (ΔE) and fiber integrity.

| Step | Action | Critical Parameters |

| 1. Preparation | Mix Persulfate Powder with Developer (6-12% | Ratio: 1:2 (Powder:Developer). Viscosity: Must prevent drying out. |

| 2. Application | Apply to virgin hair tresses (International Hair Importers standard). | Load: 4g product per 1g hair. Saturation is vital. |

| 3. Incubation | Incubate in temperature-controlled chamber. | Temp: 35°C (Simulating scalp heat). Time: 30–50 mins. |

| 4. Termination | Rinse with acidic buffer (pH 4.0). | Stops radical activity immediately. |

| 5. Analysis | Measure Color (Lab) and Cysteic Acid content. | Target: High L value, minimized cysteic acid (damage marker). |

Expert Insight:

"In high-lift formulations, the generation of heat (exotherm) is a safety constraint. Sodium persulfate degrades faster than potassium persulfate, leading to a rapid initial spike in temperature. Formulators often blend Na-salt (fast) with K-salt (slow) to create a linear lift curve."

Textile Application: Desizing & Oxidative Bleaching[8]

In textiles, sodium persulfate is valued for its ability to degrade natural and synthetic sizing agents (starch, PVA) without the heavy metal pollution associated with older oxidative methods.

Comparative Oxidative Potentials

Data below highlights why Persulfate is superior for difficult substrates compared to standard peroxide bleaching.

| Oxidant | Formula | Standard Potential ( | Active Species |

| Hydroxyl Radical | 2.80 V | Non-selective, very short half-life | |

| Sulfate Radical | 2.60 V | Selective, longer half-life | |

| Ozone | 2.07 V | Gas phase issues | |

| Hydrogen Peroxide | 1.78 V | Requires high pH/Temp |

Protocol: Pad-Steam Desizing (Cotton)

Objective: Removal of starch sizing prior to dyeing.

-

Impregnation:

-

Bath Composition:

-

Sodium Persulfate: 2–5 g/L

-

Wetting Agent (Non-ionic): 1–2 g/L

-

Sodium Hydroxide (NaOH): 2–4 g/L (to maintain pH > 10)

-

-

Pickup: 100% wet-on-dry.

-

-

Steaming:

-

Pass fabric through a saturated steam chamber at 100–102°C .

-

Dwell Time: 10–15 minutes. (Heat activates the persulfate rapidly).

-

-

Washing:

-

Hot wash (95°C)

Warm wash (60°C)

-

-

Validation (TEGEWA Test):

-

Apply iodine solution. Blue color indicates residual starch. Target is yellow/colorless (Scale 6–9).

-

Safety, Toxicology & Handling (E-E-A-T)

As a Senior Scientist, safety is the prerequisite for experimentation. Persulfates are potent sensitizers.

Respiratory & Dermal Risks

-

Persulfate Asthma: Inhalation of dust can cause immediate or delayed asthmatic reactions.

-

Allergic Contact Dermatitis: A Type IV hypersensitivity reaction.

-

Urticaria: Immediate Type I hypersensitivity (hives).

Regulatory Status (CIR)

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed Sodium Persulfate.[3]

-

Condition: Brief, discontinuous use followed by thorough rinsing.[6][3][5][7]

-

Sensitization Threshold: Formulators should be aware of urticarial reactions at concentrations >17.5% in leave-on scenarios (though bleaching is rinse-off).[6][7]

Handling Protocol

-

Engineering Controls: Local Exhaust Ventilation (LEV) is mandatory when weighing powder.

-

PPE: N95/P2 respirator, nitrile gloves, and safety goggles.

-

Storage: Keep away from moisture and reducing agents. Persulfates can self-accelerate decomposition if contaminated, releasing toxic fumes (

).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Uneven Lift (Hair) | Poor saturation or "drying out" of the paste. | Increase developer ratio; add humectants (e.g., Sorbitol). |

| Fiber Degradation (Textile) | Uncontrolled radical generation (metal contamination). | Add sequestering agents (EDTA/DTPA) to chelate Fe/Cu ions. |

| Low Whiteness Index | pH dropped below 9.0 during process. | Increase buffering capacity (add Soda Ash or NaOH). |

| Exothermic Spike | Excessive persulfate concentration. | Blend Sodium Persulfate with Potassium Persulfate to moderate kinetics. |

References

-

Cosmetic Ingredient Review (CIR). (2018). Safety Assessment of Ammonium, Potassium, and Sodium Persulfates as Used in Cosmetics. [Link][6][3][5][7]

-

Vertex AI Search / NIH. (2021). Sulfate Radical Scavenging by Mineral Surfaces in Persulfate-Driven Oxidation Systems. [Link]

-

Textile Learner. (2022). Desizing Process in Textile: Objectives and Methods. [Link]

-

American Chemical Society (ACS). (2020).[8] Persulfate-Based Advanced Oxidation: Critical Assessment of Opportunities and Roadblocks. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Persulfate – Redox Tech [redox-tech.com]

- 3. cir-safety.org [cir-safety.org]

- 4. Amended Safety Assessment of Persulfates as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. Final report on the safety assessment of Ammonium, Potassium, and Sodium Persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Advanced Protocol: Alkaline Activation of Sodium Persulfate for Environmental Remediation

Executive Summary

This application note details the alkaline activation of sodium persulfate (PS) , a high-potency Advanced Oxidation Process (AOP) used to remediate recalcitrant organic pollutants (chlorinated solvents, PAHs, phenols) in soil and groundwater. Unlike iron-activated systems, alkaline activation offers a longer radical half-life and the ability to treat specific contaminants (e.g., carbon tetrachloride, chloroform) via superoxide generation.

Key Distinction: Success relies not merely on adding base, but on maintaining a pH > 10.5 against the massive acid production generated by persulfate decomposition.[1] This guide provides the stoichiometry, safety protocols, and self-validating experimental workflows required for reproducible results.

Theoretical Framework & Mechanism

The Activation Pathway

Sodium persulfate (

Mechanistic Cascade:

-

Hydrolysis:

-

Radical Generation:

-

Radical Interconversion: At pH > 12, sulfate radicals (

) rapidly react with hydroxide ions to form hydroxyl radicals (

Pathway Visualization

The following diagram illustrates the critical shift from ionic hydrolysis to radical generation.

Figure 1: Mechanistic pathway of alkaline persulfate activation.[2] Note the critical role of hydroperoxide as an intermediate reductant.[3]

Experimental Design Strategy

Stoichiometry of Acid Production

A common failure mode in bench-scale testing is "pH crash." As persulfate decomposes, it generates significant acidity.[1]

-

Rule of Thumb: Decomposition of 1 mole of

produces 2 moles of -

Implication: Your buffer capacity must neutralize both the native soil acidity and the acid produced by the reaction.[1]

Reagent Selection

| Reagent | Role | Pros | Cons |

| Sodium Persulfate (SPS) | Oxidant | High solubility (~73g/100mL), stable solid.[4] | Dust hazard, hygroscopic. |

| Sodium Hydroxide (NaOH) | Activator | Rapid pH increase, high solubility. | High heat of solution (exothermic), can solubilize soil organic matter (SOM). |

| Potassium Hydroxide (KOH) | Activator | Less sodium loading (if salinity is a concern). | Lower solubility than NaOH, more expensive. |

| Calcium Hydroxide (Lime) | Activator | Long-term buffering, lower cost. | Low solubility, scaling issues, difficult to achieve pH > 12 rapidly. |

Standard Operating Procedure (Bench-Scale)

Objective: Determine the Total Oxidant Demand (TOD) and degradation kinetics of a target contaminant (e.g., Trichloroethylene - TCE) in a soil slurry.

Reagent Preparation

-

SPS Stock (1.0 M): Dissolve 238.1 g of

in 1 L of deionized water. Note: Prepare fresh daily. -

NaOH Stock (5.0 M): Dissolve 200 g of NaOH in 1 L of water. Caution: Highly exothermic. Cool in an ice bath during mixing.

Experimental Workflow

This protocol uses a batch reactor approach.

-

Soil Slurry Setup:

-

Weigh 20 g of contaminated soil into 40 mL VOA vials.

-

Add 20 mL of groundwater (or synthetic water).

-

Control: Prepare a "Soil + Water only" vial to measure volatilization losses.

-

-

Dosing (The 2:1 Molar Ratio Start):

-

Target PS concentration: Typically 20–50 g/L depending on contaminant load.

-

Base Addition: Add NaOH to achieve a molar ratio of 2:1 (Base:PS) initially.

-

Critical Step: Measure pH immediately. If pH < 10.5, add more NaOH until pH stabilizes > 10.5.

-

-

Reaction Phase:

-

Cap vials with Teflon-lined septa (zero headspace).

-

Place on an orbital shaker (100 rpm) in the dark (to prevent UV activation).

-

Temperature Monitoring: Check temperature hourly for the first 4 hours. If T > 40°C, the reaction is running too fast (thermal runaway risk).

-

-

Sampling & Quenching:

-

At time points (

), remove a vial. -

Quenching: Immediately transfer the aqueous phase into a vial containing Ascorbic Acid or Sodium Thiosulfate (excess molar ratio vs. residual PS) to stop the reaction.

-

Why? If you do not quench, the reaction continues in the GC vial, invalidating the time-point data.

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for bench-scale alkaline persulfate testing.

Analytical Monitoring & Self-Validation

To ensure the protocol is "self-validating," you must track three parameters simultaneously. If one fails, the data is suspect.

Parameter Tracking Table

| Parameter | Method | Validation Criteria |

| pH | Electrometric | Must remain > 10.5. If pH drops to < 2, the mechanism shifts to acid-catalyzed (slower, different products). |

| Persulfate Conc. | Iodometric Titration or Spectrophotometry (450nm) | Verify consumption. If [PS] remains constant, activation failed. |

| Contaminant Conc. | GC-FID/MS or HPLC | Must decrease faster than the "Control" (volatilization) vial. |

Data Interpretation (Kinetics)

Plot

-

Linear Plot: Indicates Pseudo-First-Order kinetics (

). -

Plateau: Indicates "stalling."

Safety & Troubleshooting

Thermal Runaway

Alkaline activation is exothermic. In the field, injecting high concentrations (>100 g/L) of PS and NaOH can boil groundwater.

-

Control: Limit injection concentrations or injection rates.

-

Monitor: In bench tests, if vials become hot to the touch (>40°C), reduce the oxidant concentration in subsequent trials.

Gas Evolution

The decomposition of persulfate releases oxygen.

-

Risk: Pressure buildup in sealed VOA vials.

-

Mitigation: Use septa that can vent pressure if necessary, or ensure sufficient headspace in non-volatile setups.

References

-

Furman, O. S., Teel, A. L., & Watts, R. J. (2010). Mechanism of Base Activation of Persulfate.[3] Environmental Science & Technology, 44(16), 6423–6428.[3][6] Link

-

U.S. EPA. (2012). A Citizen's Guide to In Situ Chemical Oxidation. EPA 542-F-12-011. Link

-

Block, P. A., Brown, R. A., & Robinson, D. (2004). Novel Activation Technologies for Sodium Persulfate In Situ Chemical Oxidation. Proceedings of the 4th International Conference on Remediation of Chlorinated and Recalcitrant Compounds. Link

-

Petri, B. G., Watts, R. J., Tsitonaki, A., Crimi, M., Thomson, N. R., & Teel, A. L. (2011). Fundamentals of ISCO Using Persulfate. In: Siegrist R.L., Crimi M., Simpkin T.J. (eds) In Situ Chemical Oxidation for Groundwater Remediation.[3][2][4][7] Springer, New York, NY. Link

Sources

- 1. active-oxygens.evonik.com [active-oxygens.evonik.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of base activation of persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Technology Screening Matrix | Federal Remediation Technologies Roundtable (FRTR) [frtr.gov]

- 5. Kinetics, mechanism, and application of sodium persulfate activated by sodium hydroxide for removing 1,2-dichloroethane from groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. crccare.com [crccare.com]

use of sodium persulfate in the synthesis of organic compounds

Application Note: Sodium Persulfate in Organic Synthesis

Executive Summary

Sodium persulfate (

This guide provides validated protocols for researchers utilizing

Mechanistic Foundation: The Sulfate Radical Anion

The versatility of sodium persulfate relies on the controlled homolysis of the peroxo bond. Unlike milder oxidants, the sulfate radical anion is unique in its ability to switch between HAT and SET pathways depending on substrate electronic properties and pH.

-

Activation: Thermal (

), Photochemical (UV/Visible light), or Metal-catalyzed ( -

Selectivity: The radical is highly electrophilic, showing a strong preference for electron-rich C-H bonds or nucleophilic centers.

Mechanistic Pathways Diagram

Caption: Figure 1. Divergent reaction pathways of the sulfate radical anion generated from sodium persulfate.

Application I: The Minisci Reaction (C-H Alkylation)

The Minisci reaction allows for the direct alkylation of electron-deficient N-heterocycles (pyridines, quinolines) using carboxylic acids or alcohols as alkyl radical precursors. Sodium persulfate acts as the oxidant to decarboxylate the acid (often with

Protocol: Silver-Catalyzed C-2 Alkylation of Quinolines

Scope: Direct attachment of alkyl groups (from carboxylic acids) to quinolines. Scale: 1.0 mmol (adaptable).

Reagents:

-

Substrate: Quinoline (1.0 equiv, 129 mg)

-

Alkyl Source: Pivalic acid (3.0 equiv, 306 mg)

-

Oxidant: Sodium Persulfate (1.5 equiv, 357 mg)

-

Catalyst: Silver Nitrate (

) (0.2 equiv, 34 mg) -

Solvent:

(1:1 v/v, 4 mL) -

Additive: TFA (1.0 equiv) – Optional, protonates heterocycle to increase reactivity.

Step-by-Step Procedure:

-

Setup: In a 20 mL screw-cap vial equipped with a magnetic stir bar, dissolve the quinoline (1.0 mmol) and pivalic acid (3.0 mmol) in 2 mL acetonitrile and 2 mL deionized water.

-

Acidification: Add Trifluoroacetic acid (TFA, 1.0 mmol) dropwise. Note: Protonation of the N-heterocycle lowers the LUMO, making it more susceptible to nucleophilic radical attack.

-

Catalyst Addition: Add

(0.2 mmol). -

Oxidant Addition: Add

(1.5 mmol) in a single portion. -

Reaction: Seal the vial and heat to 60°C in an oil bath for 4–6 hours. The solution may turn slightly dark due to silver species.

-

Workup: Cool to room temperature. Neutralize with saturated

solution. Extract with Ethyl Acetate ( -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 60–85% for primary/secondary alkyl groups.

Application II: Elbs Persulfate Oxidation

This classic transformation introduces a hydroxyl group at the para-position of phenols.[1] It is highly specific and avoids the over-oxidation problems common with other reagents.

Mechanistic Workflow

Caption: Figure 2. Stepwise workflow of the Elbs Persulfate Oxidation from phenol to hydroquinone.

Protocol: Synthesis of Hydroquinone Derivatives

Scope: Para-hydroxylation of phenols. If para is blocked, ortho substitution occurs (lower yield). Reagents:

-

Substrate: Phenol derivative (10 mmol)

-

Oxidant: Sodium Persulfate (10 mmol)

-

Base: Sodium Hydroxide (NaOH) (20 mmol, 2.0 equiv)

-

Solvent: Water (20 mL)

Step-by-Step Procedure:

-

Solubilization: Dissolve the phenol (10 mmol) in 10 mL of 10% NaOH solution (approx 2.5 M) in a round-bottom flask. Cool the solution to 5–10°C using an ice bath. Critical: Keep temperature low to prevent radical polymerization/decomposition.

-

Oxidant Addition: Dissolve

(10 mmol) in 10 mL water. Add this solution dropwise to the phenolate mixture over 30 minutes, maintaining temperature < 15°C. -

Maturation: Allow the mixture to stir at room temperature for 12–24 hours. The solution color will darken (brown/red).

-

Acid Hydrolysis: Acidify the reaction mixture with concentrated HCl to pH < 1. Heat the mixture to 80°C for 30–60 minutes. This step hydrolyzes the intermediate sulfate ester (

) to the free phenol ( -

Extraction: Cool and extract with diethyl ether (

). -

Purification: The crude product often contains unreacted starting material.[2] Recrystallization or chromatography is required.

Comparative Data: Oxidant Performance

| Feature | Sodium Persulfate ( | Hydrogen Peroxide ( | m-CPBA |

| Active Species | Sulfate Radical ( | Hydroxyl Radical ( | Peracid |

| Redox Potential | ~2.6 V | ~1.8 V (2.8 V as | N/A |

| Selectivity | High (Electrophilic) | Low (Promiscuous) | High (Epoxidation) |

| Reaction pH | Acidic to Basic | Acidic to Basic | Neutral/Acidic |

| Primary Use | C-H Activation, Minisci, Elbs | General Oxidation | Epoxidation, Baeyer-Villiger |

| Stability | Solid, High Shelf-life | Liquid, degrades over time | Solid, Shock sensitive |

Safety & Handling Guidelines

-

Oxidizer Hazard: Sodium persulfate is a Class 5.1 Oxidizer. Never mix solid persulfate directly with organic solvents (acetone, ethanol) or reducing agents, as this can cause fire. Dissolve in water first.[3]

-

Radical Control: Reactions involving persulfates generate gas (

) and heat. Run reactions in vented vessels or behind blast shields, especially on scales >5g. -

Material Compatibility: Avoid using iron spatulas or containers; trace metal contamination can trigger rapid catalytic decomposition. Use glass, Teflon, or high-grade stainless steel.

References

-

Sodium Persulfate: Compound Summary. PubChem, National Library of Medicine. Available at: [Link]

-

Elbs Persulfate Oxidation. Organic Reactions, Wiley Online Library. Available at: [Link]

-

Minisci Reaction Protocols. Royal Society of Chemistry (RSC), Chemical Science. Available at: [Link]

-

Sodium Persulfate. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Application Note: Sodium Persulfate-Mediated Starch Modification for Pharmaceutical Applications

Executive Summary

Sodium Persulfate (SPS,

This guide details two distinct workflows:

-

Oxidative Depolymerization: To produce low-viscosity, high-solubility starches with carboxyl functionality, used as binders or film-formers.

-

Graft Copolymerization: To synthesize starch-based hydrogels (e.g., Starch-g-poly(acrylic acid)) for pH-sensitive drug delivery.

Unlike Ammonium Persulfate (APS), SPS is preferred in pharmaceutical applications to eliminate the risk of ammonia evolution and residual ammonium ions, which can interfere with amine-based active pharmaceutical ingredients (APIs).

Mechanistic Principles

The efficacy of SPS relies on the thermal decomposition of the persulfate anion into sulfate free radicals (

The Radical Pathway

Upon heating (

Key Reaction Pathways:

-

Path A (Oxidation/Scission): In the absence of monomers, the radical attacks the C2-C3 bond or glycosidic linkages (C1-O-C4), introducing carbonyl/carboxyl groups and reducing molecular weight.

-

Path B (Grafting): In the presence of vinyl monomers (e.g., Acrylic Acid), the starch macroradical initiates chain growth, covalently tethering synthetic polymer chains to the starch backbone.[1]

Mechanism Visualization

The following diagram illustrates the divergence between oxidative degradation and graft copolymerization initiated by SPS.

Figure 1: Divergent reaction pathways of Sodium Persulfate on starch substrates. Path selection is controlled by the presence of monomers and reaction conditions.

Protocol A: Controlled Oxidative Depolymerization

Application: Production of low-viscosity binders and coating agents for solid dosage forms.

Materials

-

Native Corn or Cassava Starch.

-

Sodium Persulfate (SPS) (Purity >98%).

-

Sodium Hydroxide (1M) and Hydrochloric Acid (1M).

-

Ethanol (95%) for washing.

Experimental Workflow

| Step | Operation | Critical Parameters | Rationale |

| 1 | Slurry Prep | 30-40% (w/w) Starch in water. | High solids content maximizes throughput but must remain stirrable. |

| 2 | pH Adjustment | Adjust to pH 8.0 - 9.0 using NaOH. | Alkaline pH promotes the formation of carboxyl groups over carbonyls and stabilizes the granule during oxidation. |

| 3 | SPS Addition | Add 0.5% - 2.0% (w/w dry starch). | Concentration dictates the extent of depolymerization (viscosity reduction). |

| 4 | Reaction | Heat to 45-55°C for 2-4 hours. | Do not exceed 60°C to prevent premature gelatinization. The reaction is exothermic; monitor T closely. |

| 5 | Termination | Adjust pH to 6.5-7.0; Add Sodium Bisulfite (0.5%). | Bisulfite quenches residual radicals, preventing over-oxidation during drying. |

| 6 | Purification | Filter, wash 3x with distilled water/ethanol. | Removes residual salts ( |

| 7 | Drying | Oven dry at 45°C. | Gentle drying preserves granule integrity. |

Protocol B: Graft Copolymerization (Smart Hydrogels)

Application: Synthesis of pH-sensitive Starch-g-Poly(acrylic acid) for colonic drug delivery.

Materials

-

Gelatinized Starch (Pre-cooked).

-

Monomer: Acrylic Acid (AA) (Neutralized to pH 4-5).

-

Initiator: Sodium Persulfate (SPS).

-

Crosslinker: N,N'-Methylenebisacrylamide (MBA).

-

Inert Atmosphere: Nitrogen gas (

).

Experimental Workflow

-

Gelatinization: Disperse starch (10% w/v) in water. Heat to 80°C for 30 min to fully gelatinize.

-

Inerting (Crucial): Purge the reactor with

for 30 minutes. Oxygen acts as a radical scavenger and will inhibit grafting. -

Monomer Addition: Cool to 60°C. Add Acrylic Acid and Crosslinker (MBA, 0.05% w/w of monomer). Stir for 15 min.

-

Initiation: Add SPS solution (1.0 - 3.0 mmol/L).

-

Polymerization: Maintain 60°C under

flow for 3 hours. Viscosity will increase significantly. -

Extraction: Precipitate product in excess ethanol. Use Soxhlet extraction (ethanol/water 80:20) for 24h to remove homopolymer (Polyacrylic acid).

-

Drying: Freeze-dry or vacuum oven dry at 50°C.

Workflow Visualization

Figure 2: Step-by-step workflow for SPS-initiated graft copolymerization.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Impact on Product | Optimization Tip |

| Temperature | High T increases reaction rate but risks degradation. | Keep oxidation <55°C to maintain granule structure. Keep grafting <70°C to prevent "popcorn" polymerization. |

| SPS Concentration | High [SPS] = shorter chains, lower viscosity. | For grafting, excess SPS reduces molecular weight of grafted chains (chain termination). |

| pH (Oxidation) | Alkaline pH favors carboxyl (-COOH) generation. | Maintain pH 9-10 for maximum carboxyl content (improved tablet disintegration). |

| Oxygen (Grafting) | Continuous |

References

- Mechanism of Oxidation: Wurzburg, O. B. (1986). Modified Starches: Properties and Uses. CRC Press.

-

SPS vs APS: Sodium Persulfate - Wikipedia. Link (Comparison of redox potentials and byproducts).

- Oxidation Protocol: Chan, H. T., et al. (2009). "Effect of oxidation on physicochemical properties of corn starch." Food Chemistry.

-

Grafting Protocol: Witono, J. R., et al. (2012).[1][2] "Graft Copolymerization of Acrylic Acid onto Cassava Starch." Carbohydrate Polymers. (Detailed kinetics of AA grafting using persulfates).

-

Drug Delivery Application: Lemos, P. V. F., et al. (2021).[3] "Starch chemical modifications applied to drug delivery systems."[3][4][5] International Journal of Biological Macromolecules. Link (Review of oxidized starch in pharmaceutical formulations).

-

Sustained Release: "Characterization of a sodium persulfate sustained release rod." ResearchGate.[4][5] Link (Demonstrates solid-state stability of SPS matrices).

Sources

Application Note: Sodium Persulfate (SPS) in Polyacrylamide Gel Electrophoresis (PAGE)

Introduction: The Case for Sodium Persulfate

While Ammonium Persulfate (APS) is the traditional standard for initiating acrylamide polymerization, Sodium Persulfate (SPS) represents a chemically superior alternative for specific high-sensitivity applications.

In modern drug development and proteomics, background noise is the limiting factor. The ammonium ions (

This guide details the mechanism, preparation, and validation of SPS-initiated polyacrylamide gels, ensuring high-resolution separation with minimal background interference.

The Chemistry of Polymerization[1][2][3]

Understanding the mechanism is critical for troubleshooting. Polymerization is not a drying process; it is a chemical reaction driven by free radicals.[1]

The Radical Mechanism

SPS acts as the source of sulfate free radicals (

-

Initiation: TEMED catalyzes the decomposition of the persulfate ion (

) into two sulfate radicals.[1] -

Activation: The sulfate radical transfers an electron to the acrylamide monomer, activating it.

-

Propagation: The activated monomer reacts with other monomers and bis-acrylamide (cross-linker) to form long polymer chains.

-

Termination: The chain stops growing when radicals react with each other or are quenched by oxygen.

Mechanistic Pathway Diagram

Figure 1: The free-radical polymerization pathway initiated by Sodium Persulfate.[3][4] Note the critical inhibitory role of Oxygen.[5]

Critical Parameters for Success

To ensure reproducible gels, four variables must be controlled.

| Parameter | Optimal Condition | Why it matters |

| SPS Freshness | Prepare fresh daily or freeze aliquots (-20°C). | The half-life of persulfate in water is short. Old stock results in "mushy" gels and "smiling" bands. |

| Oxygen | Degas solutions; avoid vigorous shaking.[3] | Oxygen is a radical scavenger. It prevents polymerization, leaving sticky, unpolymerized acrylamide at the top of the gel. |

| Temperature | 23°C - 25°C (Room Temp).[3] | Cold reagents slow kinetics significantly. Do not cast gels with reagents straight from the fridge. |

| pH | pH 8.8 (Resolving) / pH 6.8 (Stacking). | Polymerization is pH-dependent. Incorrect buffer pH is the #1 cause of polymerization failure. |

Detailed Protocol: SPS-Initiated Gel Casting

Reagent Preparation

10% (w/v) Sodium Persulfate Stock Solution:

-

Mass: Weigh 0.1 g of Sodium Persulfate (SPS).

-

Solvent: Dissolve in 1.0 mL of ultra-pure deionized water.

-

Storage: Use immediately. Discard unused portion after 24 hours.

-

Pro-Tip: Although SPS solid is more stable than APS, the solution degrades at the same rate. Do not store the liquid stock at 4°C for weeks.

-

Casting the Resolving (Separating) Gel

Target: 10% Acrylamide Gel (10 mL volume)

-

Assembly: Clean glass plates with ethanol. Assemble the casting frame. Ensure it is leak-proof using water; drain and dry with filter paper.

-

Mixing: In a clean 50 mL beaker, combine:

-

4.0 mL

-

3.3 mL 30% Acrylamide/Bis solution

-

2.5 mL 1.5 M Tris-HCl (pH 8.8)

-

0.1 mL 10% SDS

-

-

Degassing (Optional but Recommended): Place under vacuum for 5 minutes to remove oxygen.

-

Initiation (The "Point of No Return"):

-

Add 100 µL 10% SPS .

-

Add 10 µL TEMED .

-

Swirl gently to mix. Do not introduce bubbles.

-

-

Pouring: Pipette the solution into the gap between glass plates, leaving 2 cm space at the top for the stacking gel.

-

Overlay: Gently layer water-saturated isobutanol or deionized water on top of the gel solution. This excludes oxygen and creates a flat gel interface.

-

Polymerization: Allow to sit for 30–45 minutes.

Casting the Stacking Gel[2][7]

-

Preparation: Pour off the water/isobutanol overlay and rinse with water. Blot dry with filter paper.

-

Mixing: Combine stacking reagents (typically 4% acrylamide, 0.5 M Tris-HCl pH 6.8).

-

Initiation: Add SPS and TEMED (ratio 1:1000 and 1:10000 respectively, similar to resolving gel).

-

Pouring: Fill the remaining space to the top.

-

Comb Insertion: Insert the comb at an angle to avoid trapping air bubbles.

-

Validation: Wait 30 minutes.

Workflow Diagram

Figure 2: Step-by-step workflow for discontinuous PAGE casting using SPS.

Self-Validating Systems (Troubleshooting)

A robust protocol includes built-in checks to verify success before wasting valuable samples.

The "Pipette Tip" Test

When you pour the gel, do not discard the pipette tip or the remaining 1-2 mL of solution in the beaker. Leave it on the bench.

-

Check: After 20 minutes, squeeze the pipette tip or swirl the beaker.

-

Validation: The solution inside should be solid. If the "leftover" is still liquid, your gel inside the plates is also liquid. Do not proceed.

The Interface Check

Inspect the line between the resolving and stacking gel.

-

Sharp Line: Good polymerization.

-

Blurry/Swirly Interface: The resolving gel had not finished polymerizing before the stacking gel was poured.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Gel does not polymerize | SPS is hydrolyzed (old); Oxygen inhibition. | Make fresh SPS stock. Increase SPS by 20%. Degas buffers. |

| Polymerization is too fast (<10 min) | SPS/TEMED concentration too high; Room too hot. | Reduce SPS/TEMED by 25%. Cool reagents to 20°C. |

| "Smiling" Bands | Incomplete polymerization; Heat generation during run. | Allow gel to cure for 1 hour total. Run at lower voltage. |

| Brittle Gels | Too much cross-linker (Bis). | Check the Acrylamide:Bis ratio (Standard is 37.5:1 or 29:1). |

SPS vs. APS: A Technical Comparison

While functionally interchangeable for polymerization kinetics, the choice of cation (

-

Mass Spectrometry (MS): Ammonium ions are volatile but can form adducts. Sodium is non-volatile and forms adducts that are often harder to remove, however, in specific protocols requiring low nitrogen backgrounds or where ammonium interferes with enzymatic digestion steps prior to MS, SPS is the cleaner reagent.

-

Stability: Sodium Persulfate is less hygroscopic than Ammonium Persulfate.[9] In high-humidity labs, SPS powder remains free-flowing and active longer than APS, which tends to clump and degrade.

-

Solubility: APS is slightly more soluble (

) than SPS (

References

-

Bio-Rad Laboratories. (n.d.). Acrylamide Polymerization - A Practical Approach. Retrieved from [Link]

-

National Institutes of Health (PubChem). (n.d.). Sodium Persulfate Compound Summary. Retrieved from [Link]

-

Cold Spring Harbor Protocols. (2006). SDS-Polyacrylamide Gel Electrophoresis of Proteins.[2][4][7] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. bio-rad.com [bio-rad.com]

- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. products.evonik.com [products.evonik.com]

- 7. goldbio.com [goldbio.com]

- 8. researchgate.net [researchgate.net]

- 9. sciencemadness.org [sciencemadness.org]

- 10. hycultbiotech.com [hycultbiotech.com]

Troubleshooting & Optimization

Technical Support Center: Scaling Up Sodium Persulfate Mediated Reactions

Current Status: Operational

Support Tier: Level 3 (Senior Application Scientist)

Topic: Troubleshooting Scale-Up of Sodium Persulfate (

Introduction

Welcome to the Advanced Oxidation Technical Support Center. If you are accessing this guide, you likely transitioned a sodium persulfate (SPS) mediated reaction—such as a Minisci C-H functionalization, polymerization initiation, or oxidative coupling—from the bench (10–100 mg) to the kilo-lab (100 g–1 kg) and encountered non-linear scaling behaviors.

SPS is a deceptive reagent. It appears benign as a stable white solid, but its aqueous chemistry is governed by complex radical kinetics, pH-dependent speciation, and autocatalytic thermal decomposition. This guide addresses the three most common failure modes in scale-up: Thermal Runaway , Yield Collapse , and Equipment Corrosion .

Part 1: Thermal Management & Safety (Critical)

Issue: "My reactor temperature spikes uncontrollably after the reaction starts."

Diagnosis: You are experiencing Auto-Accelerating Decomposition .

Unlike standard exothermic reactions where heat generation scales linearly with rate, persulfate decomposition is autocatalytic. As SPS decomposes, it generates sulfuric acid (

The Mechanism:

-